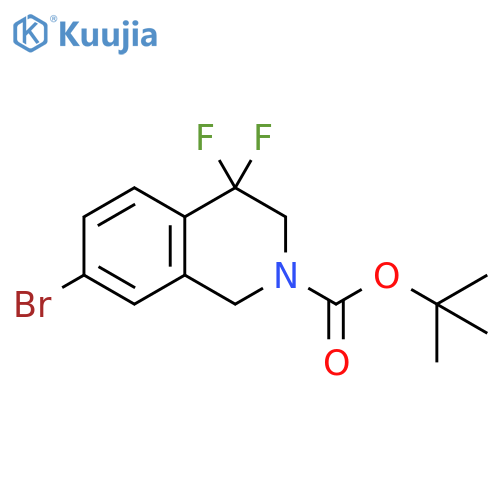

Cas no 2306272-39-7 (tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate)

tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Isoquinolinecarboxylic acid, 7-bromo-4,4-difluoro-3,4-dihydro-, 1,1-dimethylethyl ester

- tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate

- MFCD31925784

- F93451

- 2-Boc-7-bromo-4,4-difluoro-1,3-dihydroisoquinoline

- 2306272-39-7

- tert-Butyl 7-bromo-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

- インチ: 1S/C14H16BrF2NO2/c1-13(2,3)20-12(19)18-7-9-6-10(15)4-5-11(9)14(16,17)8-18/h4-6H,7-8H2,1-3H3

- InChIKey: KHUCBSAEMWKPMY-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=CC(Br)=C2)C(F)(F)CN1C(OC(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 347.03325g/mol

- どういたいしつりょう: 347.03325g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 29.5Ų

tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1131-1G |

tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306272-39-7 | 95% | 1g |

¥ 6,402.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1131-500MG |

tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306272-39-7 | 95% | 500MG |

¥ 4,270.00 | 2023-04-03 | |

| Ambeed | A1534845-250mg |

tert-Butyl 7-bromo-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate |

2306272-39-7 | 97% | 250mg |

$551.0 | 2024-07-28 | |

| Ambeed | A1534845-100mg |

tert-Butyl 7-bromo-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate |

2306272-39-7 | 97% | 100mg |

$331.0 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1131-500mg |

tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306272-39-7 | 97% | 500mg |

¥4266.0 | 2024-04-22 | |

| Aaron | AR02098C-100mg |

tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306272-39-7 | 97% | 100mg |

$267.00 | 2025-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1131-100MG |

tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306272-39-7 | 95% | 100MG |

¥ 1,603.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1131-5G |

tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306272-39-7 | 95% | 5g |

¥ 19,206.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1131-250MG |

tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306272-39-7 | 95% | 250MG |

¥ 2,560.00 | 2023-04-03 | |

| abcr | AB595736-100mg |

tert-Butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate; . |

2306272-39-7 | 100mg |

€460.70 | 2024-07-24 |

tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate 関連文献

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylateに関する追加情報

Introduction to Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate (CAS No. 2306272-39-7)

Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural and functional attributes, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this compound incorporates several key features that make it particularly intriguing for researchers. Specifically, the presence of a tert-butyl group, bromo substitution at the 7-position, and difluoro groups at the 4,4-position contributes to its distinct chemical properties and potential biological activities.

The CAS number 2306272-39-7 provides a unique identifier for this compound, facilitating its recognition and referencing in scientific literature and databases. This standardized numbering system is essential for ensuring accuracy and consistency in chemical nomenclature, which is critical in the context of research and development. The compound's classification as an isoquinoline derivative is particularly noteworthy, given the extensive history of isoquinoline-based molecules in medicinal chemistry. Isoquinolines are a class of heterocyclic aromatic compounds that have demonstrated significant utility in the development of therapeutic agents.

Recent advancements in the field of medicinal chemistry have highlighted the importance of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of difluoro groups in Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate aligns with this trend, making it a valuable scaffold for designing novel pharmaceuticals. The bromo substituent at the 7-position further enhances the compound's reactivity, allowing for diverse functionalization strategies that can be explored during drug development.

The tert-butyl group appended to the isoquinoline core serves multiple purposes. It not only increases the lipophilicity of the molecule but also provides a stable handle for further chemical modifications. This feature is particularly advantageous in the context of library synthesis and high-throughput screening programs, where compounds with enhanced solubility and stability are often preferred. The overall architecture of Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate suggests potential applications in targeting various biological pathways associated with human diseases.

In recent years, there has been growing interest in exploring isoquinoline derivatives as scaffolds for antitumor agents. The unique electronic properties conferred by the presence of bromine and fluorine atoms make this class of compounds particularly attractive for developing small-molecule inhibitors that can modulate key signaling pathways involved in cancer progression. For instance, studies have shown that certain isoquinoline derivatives exhibit inhibitory effects on enzymes such as tyrosine kinases and proteases, which are often overexpressed in tumor cells.

The synthesis of Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps typically include cyclization reactions to form the isoquinoline core, followed by functionalization at specific positions using appropriate electrophilic or nucleophilic reagents. The introduction of the tert-butyl group, bromo, and difluoro substituents necessitates precise control over reaction conditions to avoid unwanted side products.

The pharmacological evaluation of Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate has revealed several promising properties. Preliminary in vitro studies suggest that this compound exhibits moderate binding affinity to certain protein targets, indicating its potential as a lead molecule for further optimization. Additionally, its favorable physicochemical properties, such as solubility and metabolic stability, make it an attractive candidate for further development into a clinical candidate.

The role of computational chemistry in designing and optimizing molecules like Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate cannot be overstated. Advanced computational methods allow researchers to predict the biological activity of compounds before they are synthesized, significantly reducing the time and cost associated with traditional trial-and-error approaches. Molecular docking simulations have been particularly useful in identifying potential binding interactions between this compound and its target proteins.

The future prospects for Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate are bright given its unique structural features and potential biological activities. Further research is warranted to explore its pharmacological profile in detail and to evaluate its suitability for various therapeutic applications. Collaborative efforts between synthetic chemists and biologists will be crucial in translating this promising compound into effective therapeutic agents.

2306272-39-7 (tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate) 関連製品

- 401825-00-1(1-Cyanocyclopropanecarbohydrazide)

- 2624138-03-8(1-(2-Bromo-6-chlorophenyl)methanamine hydrochloride)

- 877783-07-8(methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate)

- 59742-45-9(1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]-)

- 1909308-49-1(2-aminoadamantane-2-carboxamide hydrochloride)

- 1256360-23-2(4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)

- 2624114-83-4(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-hexylurea)

- 436085-66-4(4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid)

- 1805458-19-8(Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate)

- 1404561-06-3(tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate)